molecular formula C23H25N3O4 B2560479 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 627471-35-6

3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2560479
CAS No.: 627471-35-6
M. Wt: 407.47
InChI Key: LMDTYSHKZVLQDJ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multiple steps, starting with the reaction of isonicotinic acid with morpholine to form the corresponding morpholinopropyl derivative. This intermediate is then further reacted with phenylhydrazine and other reagents under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into cellular mechanisms and pathways.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug development. Its structural features may make it suitable for targeting specific diseases or conditions, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

  • 3-Hydroxy-4-isonicotinoyl-1-(2-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

  • 3-Hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-21(18-7-9-24-10-8-18)19-20(17-5-2-1-3-6-17)26(23(29)22(19)28)12-4-11-25-13-15-30-16-14-25/h1-3,5-10,20,27H,4,11-16H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVIOGAUXFJLJS-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=NC=C3)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=NC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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